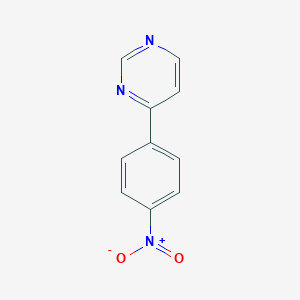
4-(4-Nitrophenyl)pyrimidine
Overview
Description
4-(4-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many biologically significant compounds .
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)pyrimidine and its derivatives often involves various chemical reactions. For instance, a study reported the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)pyrimidine is characterized by the presence of a pyrimidine ring attached to a nitrophenyl group . The exact structure can be confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and infrared spectroscopy .Chemical Reactions Analysis
4-(4-Nitrophenyl)pyrimidine can participate in various chemical reactions. For example, it can be used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
4-(4-Nitrophenyl)pyrimidine is a crystalline solid with a molecular weight of 201.182 Da . More detailed physical and chemical properties can be determined through various analytical techniques.Scientific Research Applications
Novel Derivatives with Anti-anoxic Activity
A study by Kuno et al. (1993) explored novel derivatives of 4-(4-Nitrophenyl)pyrimidine, specifically 4-(3-nitrophenyl)pyrimidine, which showed significant anti-anoxic activity in mice. This research suggests potential applications in protecting brain cells from oxygen deprivation (Kuno, Sakai, Ohkubo, & Takasugi, 1993).
Application in Direct Transformation
Novakov et al. (2017) demonstrated the use of bis-(4-nitrophenyl)phosphorylazide for the direct transformation of derivatives of pyrimidin-4(3H)-one into corresponding 4-azidopyrimidines, indicating a method for modifying pyrimidine structures in pharmaceutical research (Novakov, Babushkin, Brunilina, Navrotskii, Orlinson, Robinovich, & Yablokov, 2017).
Antimicrobial Screening and Structure–Activity Relationship
Bhalgat & Ramesh (2014) synthesized novel pyrimidines and their thioethers, including 4-(3-nitrophenyl)pyrimidine derivatives. These compounds were tested for antibacterial and antifungal activities, revealing potential as antimicrobial agents (Bhalgat & Ramesh, 2014).
Synthesis and Pharmacological Screening
Bhat & Kumar (2017) studied novel 4-(4-nitrophenyl)-6-phenyl substituted pyrimidine-2-thiol derivatives for their anti-inflammatory and cytotoxic activities. This research contributes to understanding the pharmacological potential of such pyrimidine derivatives (Bhat & Kumar, 2017).
Antibacterial Activity of Pyrimidine Derivatives
Mistry & Desai (2005) explored pyrimidine-2-one derivatives, such as 2-[2-{1ʹ-(p-nitrophenyl)-6ʹ-(substituted-phenyl)-pyrimidine-2ʹ-one-4ʹ-yl}-hydrazinomethyl]-3-(p-methoxy phenyl)-quina-zoline-4(3H)-one, for their antibacterial activities against various bacteria (Mistry & Desai, 2005).
Mechanism of Action
While the exact mechanism of action of 4-(4-Nitrophenyl)pyrimidine is not fully understood, it is believed to exhibit its effects through various pathways. For instance, in the case of triazole-pyrimidine hybrids, the mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
The future research directions for 4-(4-Nitrophenyl)pyrimidine could involve further exploration of its biological activities and potential therapeutic applications. For instance, the triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Further studies could focus on optimizing these compounds for better efficacy and safety.
properties
IUPAC Name |
4-(4-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVBEUJTTWMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363920 | |
| Record name | 4-(4-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)pyrimidine | |
CAS RN |
16495-82-2 | |
| Record name | 4-(4-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



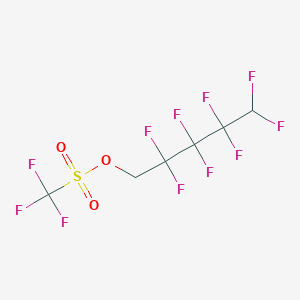
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
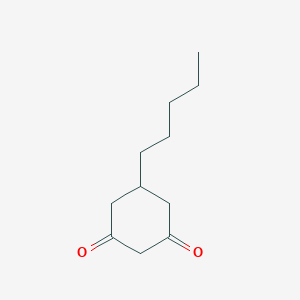
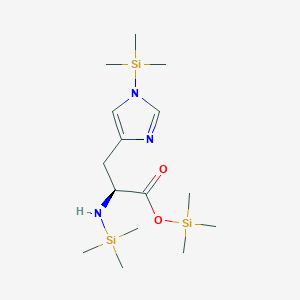
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
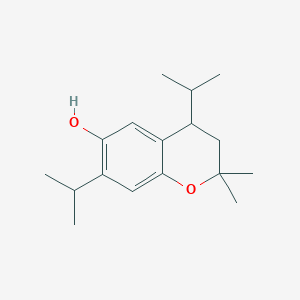
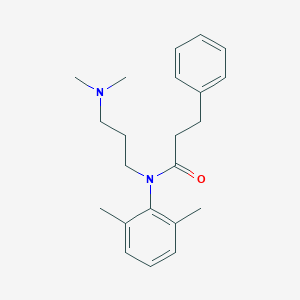
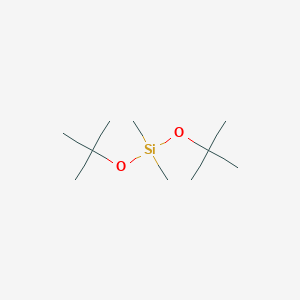

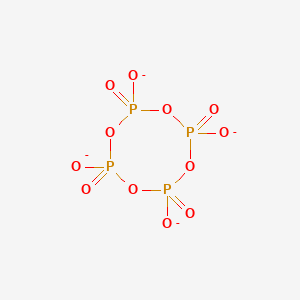
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
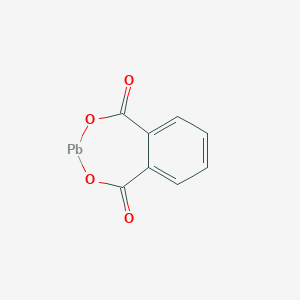

![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)